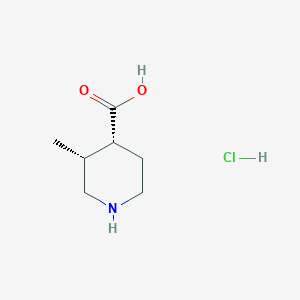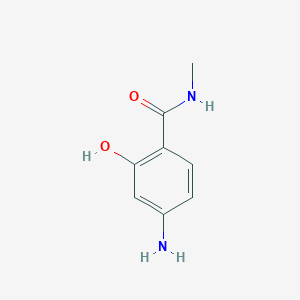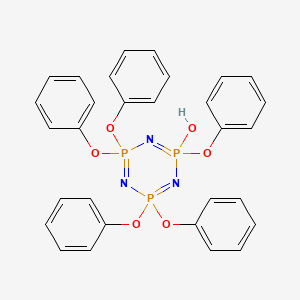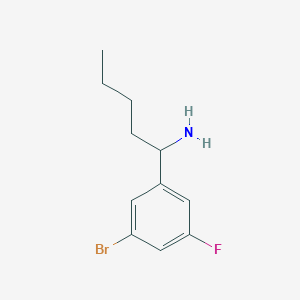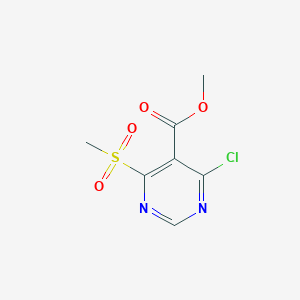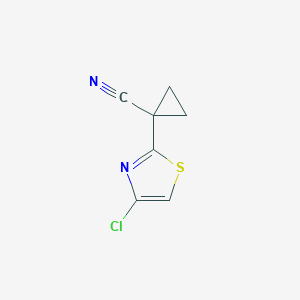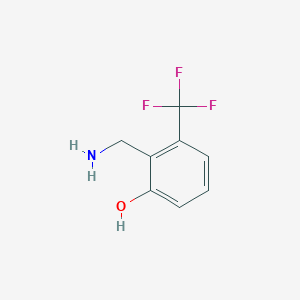
(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as a chiral rhodium complex.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone.
Reduction: Formation of the corresponding amine without the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
2-Chloroacetophenone: The ketone precursor used in the synthesis.
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL: A similar compound with a fluorine substituent instead of chlorine.
Uniqueness
(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in the development of enantioselective pharmaceuticals.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
Clave InChI |
ZASARIKEPRMRES-IOJJLOCKSA-N |
SMILES isomérico |
CC([C@H](C1=CC=CC=C1Cl)N)O |
SMILES canónico |
CC(C(C1=CC=CC=C1Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
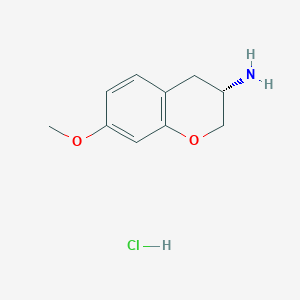
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)


